4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system, with chlorine and phenyl groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of a pyrimidine intermediate, which is then functionalized with chlorine and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: The phenyl groups can participate in Suzuki coupling reactions to form more complex structures.
Common Reagents and Conditions
Chlorination: Phosphorus oxychloride (POCl3) is commonly used for introducing chlorine atoms.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Materials Science: Its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Research: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
2,4-Dichloro-5-phenylpyrimidine: Shares the pyrimidine ring but has different substitution patterns.
Uniqueness
4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to serve as a versatile scaffold for drug development and materials science applications sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H12ClN3 |
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Molecular Weight |
317.8 g/mol |
IUPAC Name |
4-chloro-2,7-diphenylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H12ClN3/c20-17-15-11-12-16(13-7-3-1-4-8-13)21-19(15)23-18(22-17)14-9-5-2-6-10-14/h1-12H |
InChI Key |
LILQVMMFVGTAKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NC(=N3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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